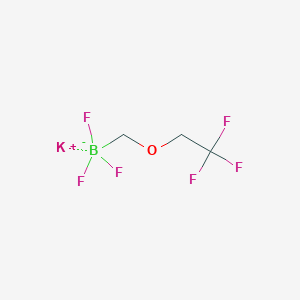









|
REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Br[CH2:10][B-:11]([F:14])([F:13])[F:12].[K+:15].F.[K]>C1COCC1>[F:12][B-:11]([F:14])([F:13])[CH2:10][O:6][CH2:5][C:4]([F:8])([F:7])[F:3].[K+:15] |f:0.1,3.4,5.6,8.9,^1:16|
|


|
Name
|
|
|
Quantity
|
0.5377 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.345 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC[B-](F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
F.[K]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
is stirred at ambient temperature for a further 22 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
re-cooled to 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
The suspension was concentrated in vacuo and diethyl ether
|
|
Type
|
ADDITION
|
|
Details
|
was added to the solid residue
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is filtered
|
|
Type
|
WASH
|
|
Details
|
washing with more diethyl ether
|
|
Type
|
DISSOLUTION
|
|
Details
|
the washed solid was re-dissolved in acetonitrile
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with diethyl ether
|


Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[B-](COCC(F)(F)F)(F)F.[K+]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.32 mmol | |
| AMOUNT: MASS | 0.95 g | |
| YIELD: PERCENTYIELD | 96.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |